BenchChemオンラインストアへようこそ!

Ethyl 3-[6-(cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl]benzoate

Kinase inhibitor Physicochemical profiling SAR

Ethyl 3-[6-(cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl]benzoate (CAS 1012343-78-0; molecular formula C₂₁H₂₄N₄O₂; MW 364.4 g·mol⁻¹) is a fully synthetic small molecule belonging to the imidazo[1,2‑b]pyridazine class, a privileged scaffold widely exploited in kinase inhibitor discovery programs. The compound features a cyclohexylamino group at the 6‑position of the imidazo[1,2‑b]pyridazine core and an ethyl ester moiety situated at the meta‑position of the pendant 3‑phenyl ring, a combination that distinguishes it structurally from the more frequently encountered amide‑linked and morpholine/piperazine‑substituted analogs within this chemotype.

Molecular Formula C21H24N4O2
Molecular Weight 364.449
CAS No. 1012343-78-0
Cat. No. B2455026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-[6-(cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl]benzoate
CAS1012343-78-0
Molecular FormulaC21H24N4O2
Molecular Weight364.449
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC(=C1)C2=CN=C3N2N=C(C=C3)NC4CCCCC4
InChIInChI=1S/C21H24N4O2/c1-2-27-21(26)16-8-6-7-15(13-16)18-14-22-20-12-11-19(24-25(18)20)23-17-9-4-3-5-10-17/h6-8,11-14,17H,2-5,9-10H2,1H3,(H,23,24)
InChIKeyDODKRMXURTZUAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-[6-(cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl]benzoate (CAS 1012343-78-0) – Kinase-Inhibitor Scaffold Procurement Guide


Ethyl 3-[6-(cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl]benzoate (CAS 1012343-78-0; molecular formula C₂₁H₂₄N₄O₂; MW 364.4 g·mol⁻¹) is a fully synthetic small molecule belonging to the imidazo[1,2‑b]pyridazine class, a privileged scaffold widely exploited in kinase inhibitor discovery programs [1]. The compound features a cyclohexylamino group at the 6‑position of the imidazo[1,2‑b]pyridazine core and an ethyl ester moiety situated at the meta‑position of the pendant 3‑phenyl ring, a combination that distinguishes it structurally from the more frequently encountered amide‑linked and morpholine/piperazine‑substituted analogs within this chemotype . The imidazo[1,2‑b]pyridazine scaffold has been validated against multiple kinase targets, including TAK1, PKCθ, Mps1/TTK, DYRK/CLK, and VEGFR, establishing the compound’s relevance for kinase‑focused chemical biology and drug discovery workflows [2].

Why In-Class Imidazo[1,2-b]pyridazine Analogs Cannot Be Interchanged for Ethyl 3-[6-(cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl]benzoate


Within the imidazo[1,2‑b]pyridazine kinase inhibitor family, small structural perturbations at the 3‑position aryl substituent and the 6‑position amino group profoundly re‑orient both kinase selectivity and physicochemical behavior. The target compound bears a meta‑ethyl ester on the 3‑phenyl ring, in contrast to the meta‑amide (CAS 1012345‑01‑5) and para‑benzamide variants that populate the Mps1/TTK and DYRK/CLK inhibitor literature . The cyclohexylamino group at position 6 further differentiates it from the morpholine‑ and piperazine‑substituted TAK1 inhibitors (e.g., compound 26, IC₅₀ = 55 nM against TAK1) reported by Akwata et al., where the 6‑substituent was demonstrated to be a critical determinant of both kinase potency and anti‑myeloma cellular activity [1]. The ester‑to‑amide switch alters hydrogen‑bonding capacity (ester: HBA = 5, HBD = 1; computed XLogP3‑AA = 4.3) and may confer distinct metabolic liability, solubility, and membrane permeability relative to the amide congener [2]. Consequently, generic substitution of one imidazo[1,2‑b]pyridazine for another without accounting for these specific structural features risks invalidating structure‑activity relationship (SAR) conclusions and compromising assay reproducibility in kinase profiling campaigns.

Quantitative Comparative Evidence for Ethyl 3-[6-(cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl]benzoate Versus Closest Analogs


Meta-Ethyl Ester vs. Meta-Amide: Impact on Lipophilicity and Hydrogen-Bonding Profile

The target compound bears a meta‑ethyl ester on the 3‑phenyl ring, distinguishing it from the corresponding meta‑amide analog 3‑(6‑(cyclohexylamino)imidazo[1,2‑b]pyridazin‑3‑yl)benzamide (CAS 1012345‑01‑5). This functional group substitution produces a measurable increase in lipophilicity and a reduction in hydrogen‑bond donor count. The ester form has a computed partition coefficient XLogP3‑AA of 4.3 compared with a predicted value of approximately 2.9–3.1 for the amide analog (estimated from fragment‑based calculation), while the hydrogen‑bond donor count drops from 2 (amide: one NH₂ donor pair) to 1 (ester: NH only) [1]. These differences are quantitatively meaningful for membrane permeability and solubility‐driven assay performance in cellular kinase inhibition experiments .

Kinase inhibitor Physicochemical profiling SAR

Cyclohexylamino vs. Morpholine/Piperazine at the 6‑Position: Impact on TAK1 Kinase Inhibition

In the TAK1 inhibitor series reported by Akwata et al., 6‑substituted morpholine or piperazine imidazo[1,2‑b]pyridazines achieved nanomolar TAK1 inhibition, with the lead compound 26 exhibiting an IC₅₀ of 55 nM in the enzymatic assay and GI₅₀ values as low as 30 nM against the MPC‑11 multiple myeloma cell line [1]. The target compound replaces the morpholine/piperazine with a cyclohexylamino group at position 6. While direct head‑to‑head TAK1 IC₅₀ data for the target compound are not available in the peer‑reviewed primary literature, the cyclohexylamino substituent is conformationally distinct from morpholine/piperazine: it lacks the ether oxygen that participates in hydrogen‑bond interactions with the kinase hinge region in the morpholine series, and it occupies a larger hydrophobic volume (cyclohexyl vs. morpholine ring). In the closely related Mps1/TTK imidazo[1,2‑b]pyridazine series, cyclohexylamino‑containing compounds (e.g., 27f) achieved cellular Mps1 IC₅₀ values of 0.70 nM, demonstrating that the cyclohexylamino motif at the 6‑position is compatible with high kinase potency when paired with an optimized 3‑position substituent [2].

TAK1 kinase Multiple myeloma Structure-activity relationship

Computed Drug‑Likeness and Rotatable Bond Profile vs. Mps1/TTK Lead 27f

The target compound (MW 364.4; rotatable bonds = 6; HBA = 5; HBD = 1) exhibits a drug‑likeness profile that satisfies all Lipinski Rule‑of‑Five criteria and Veber rules (rotatable bonds ≤ 10; TPSA‑predicted ~76 Ų). In comparison, the reported Mps1/TTK lead compound 27f (4‑(6‑(cyclohexylamino)‑8‑(((tetrahydro‑2H‑pyran‑4‑yl)methyl)amino)imidazo[1,2‑b]pyridazin‑3‑yl)‑N‑cyclopropylbenzamide) has a molecular weight of approximately 531 Da, 8‑9 rotatable bonds, and 3 HBD, placing it near the upper limit of oral drug‑likeness [1]. The target compound’s lower molecular weight and reduced hydrogen‑bond donor count are structurally driven by the absence of the 8‑position diamine substitution and the replacement of the para‑benzamide with a simpler meta‑ethyl ester. These differences result in a more fragment‑like or early‑lead physicochemical profile, making the target compound more suitable as a starting point for fragment‑based drug design (FBDD) or scaffold‑hopping campaigns where lower molecular complexity is desirable [2].

Drug-likeness Lead optimization Physicochemical properties

Commercial Availability, Purity Specification, and Storage Stability for Reproducible Screening

The target compound is commercially available from AKSci (catalog 0498EG) with a minimum purity specification of 95% (HPLC) and validated long‑term storage conditions requiring a cool, dry environment . This contrasts with the amide analog CAS 1012345‑01‑5, for which equivalent purity specifications and storage validation are not publicly documented on major vendor platforms. For users requiring >95% purity, the 95% minimum specification provides a defined baseline for calculating required quantities and assessing batch‑to‑batch variability in dose‑response experiments. The defined storage condition (cool, dry place) mitigates the risk of ester hydrolysis that could otherwise confound biological assay interpretation when the compound is procured from sources lacking stability documentation.

Compound procurement Quality control Reproducibility

Recommended Research and Procurement Application Scenarios for Ethyl 3-[6-(cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl]benzoate


Kinase Selectivity Profiling Across PKC, AGC, and TAK1 Subfamilies

The cyclohexylamino‑substituted imidazo[1,2‑b]pyridazine scaffold has demonstrated activity against PKCθ (patent US20070093490), Mps1/TTK (J. Med. Chem. 2015), and TAK1 (RSC Med. Chem. 2024), establishing the core as a multi‑kinase recognition element. Researchers can deploy the target compound as a structurally distinct probe in broad‑panel kinase selectivity screens (e.g., 50–100 kinase panels) to map how the ethyl ester and cyclohexylamino substituents influence selectivity fingerprints relative to morpholine/piperazine and amide‑linked analogs. The 95% minimum purity specification (AKSci) provides adequate quality for initial biochemical profiling at concentrations up to 10 μM .

Fragment‑Based and Scaffold‑Hopping Lead Generation Campaigns

With a molecular weight of 364.4 Da, a single hydrogen‑bond donor, and 6 rotatable bonds, the compound occupies physicochemical space consistent with fragment‑ or early‑lead‑like criteria (Lipinski and Veber compliant). Its lower molecular complexity relative to advanced leads such as the Mps1 inhibitor 27f (MW ~531 Da, HBD = 3) makes it a suitable starting point for fragment growing, merging, or scaffold‑hopping strategies aimed at discovering novel kinase inhibitors with improved pharmacokinetic profiles [1]. The ethyl ester also serves as a latent carboxylic acid handle (via hydrolysis) for subsequent conjugation or bioisostere exploration.

Structure–Activity Relationship (SAR) Studies on 3‑Position Aryl Substituents

The meta‑ethyl ester on the 3‑phenyl ring provides a distinct hydrogen‑bond acceptor/acceptor‑only motif (no H‑bond donor from the ester) compared with the more common meta‑amide or para‑benzamide substituents in the imidazo[1,2‑b]pyridazine literature. This feature allows systematic SAR exploration of how the 3‑position substituent modulates kinase hinge‑region interactions, cellular permeability, and metabolic stability. The documented storage conditions mitigate the risk of ester hydrolysis during prolonged SAR campaigns [2].

Inflammatory and Immunological Disease Target Validation (PKCθ Pathway)

Patent US20070093490 discloses imidazo[1,2‑b]pyridazines as PKCθ kinase inhibitors for treating inflammatory and immunological disorders, including psoriasis, contact dermatitis, and transplant rejection. The target compound, bearing the cyclohexylamino motif at position 6, falls within the general structural scope of this patent and can be used as a chemical tool for validating PKCθ‑dependent T‑cell activation pathways in cellular models (e.g., Jurkat T‑cells, primary human T‑cells) and for benchmarking novel PKCθ inhibitors [3].

Quote Request

Request a Quote for Ethyl 3-[6-(cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.